molecular formula C23H35NaO7 B3155789 6-表异构体普伐他汀钠 CAS No. 81176-41-2

6-表异构体普伐他汀钠

货号 B3155789
CAS 编号: 81176-41-2
分子量: 446.5 g/mol
InChI 键: VWBQYTRBTXKKOG-QUJYXMMOSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-epi-Pravastatin sodium is an analogue of Pravastatin, a competitive inhibitor of HMG-CoA reductase . Pravastatin is the 6-alpha-hydroxy acid form of mevastatin and is used to lower lipid levels and reduce the risk of cardiovascular events .


Synthesis Analysis

Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .


Molecular Structure Analysis

The molecular formula of 6-epi-Pravastatin sodium is C23H35NaO7 . The molecular weight is 446.510 Da . The structure of Pravastatin is different from other statins as it is a β-hydroxy acid possessing a hydroxy group in position 6′ of the hydronaphthalene ring .


Chemical Reactions Analysis

Major metabolites of Pravastatin include the 3-alpha-isomer of Pravastatin and a glutathione conjugate. Significant human metabolites, 3α-iso-pravastatin and 6-epi-pravastatin, may form from a nonenzymatic-acid-catalyzed reaction in the stomach .


Physical And Chemical Properties Analysis

6-epi-Pravastatin sodium is a white crystalline powder . It is soluble in methanol and water .

科学研究应用

普伐他汀生产中的杂质分析

6-表异构体普伐他汀被认为是普伐他汀发酵过程中的主要杂质。研究重点是检测和分析此类杂质,以确保最终药品的质量。碰撞活化分解质谱 (CAD) 和 HPLC-MS/MS 等先进技术被用来识别和表征这些杂质 (Kocijan 等人,2006)

在药学制剂中的作用

对普伐他汀的制剂研究(包括 6-表异构体普伐他汀作为杂质)已导致速释片剂和其他剂型的开发。这项研究对于提高治疗效果和患者依从性至关重要,尤其是在专为口服给药设计的速溶片剂中 (Yamunappa 等人,2016)

用于测定和验证的分析方法

已经开发出用于测定普伐他汀及其杂质(包括 6-表异构体普伐他汀)的分析方法,用于药物制剂中。这些方法对于确保药物质量和疗效至关重要。液相色谱-串联质谱等技术用于定量,提供了一种灵敏且选择性的分析方法 (Lianguo Chen 等人,2017)

生物转化研究

研究已经调查了康帕他汀向普伐他汀的生物转化,其中 6-表异构体普伐他汀是中间体。这项研究对于优化普伐他汀的生产过程非常重要,普伐他汀是一种广泛使用的他汀类药物。已经发现诸如假诺卡氏菌等微生物在通过生物转化过程工业规模生产普伐他汀方面的潜力 (Lin 等人,2011)

微粒和纳米囊泡制剂

研究开发普伐他汀的微粒和纳米囊泡制剂以改善药物递送和稳定性,包括对 6-表异构体普伐他汀的研究。这些制剂旨在提高生物利用度并提供持续释放,这对于在胃 pH 值下不稳定且生物利用度低的普伐他汀等药物至关重要 (Garg & Pathak, 2011)

作用机制

Target of Action

The primary target of 6-epi-Pravastatin sodium is the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . By inhibiting this enzyme, 6-epi-Pravastatin sodium effectively reduces the synthesis of cholesterol in the body .

Mode of Action

6-epi-Pravastatin sodium is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by 6-epi-Pravastatin sodium affects the mevalonate pathway , which is responsible for the synthesis of cholesterol . By blocking this pathway, the compound reduces the production of cholesterol, leading to lower levels of LDL cholesterol in the bloodstream .

Pharmacokinetics

6-epi-Pravastatin sodium is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport . It is then taken up by the liver by a sodium-independent bile acid transporter . About half of the 6-epi-Pravastatin sodium that reaches the liver via the portal vein is extracted by the liver . The major metabolites are produced by chemical degradation in the stomach rather than by cytochrome P450-dependent metabolism in the liver . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .

Result of Action

The result of 6-epi-Pravastatin sodium’s action is a reduction in the levels of LDL cholesterol in the bloodstream . This can help to reduce the risk of cardiovascular events, including myocardial infarction and stroke .

Action Environment

The action of 6-epi-Pravastatin sodium can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the stomach . Furthermore, its hydrophilicity is markedly higher than that of other statins, which may influence its distribution in the body

未来方向

The nature of the Pravastatin transporters, particularly in humans, remains unknown at present. Further mechanistic studies are required to establish the pharmacokinetic-pharmacodynamic relationships of Pravastatin and to provide the optimal therapeutic efficacy for various types of patients with hypercholesterolemia .

属性

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17-,18+,19-,20-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQYTRBTXKKOG-QUJYXMMOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81176-41-2
Record name 6-epi-Pravastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081176412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-EPI-PRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A67XJY6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-epi-Pravastatin sodium
Reactant of Route 2
6-epi-Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
6-epi-Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
6-epi-Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
6-epi-Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
6-epi-Pravastatin sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。